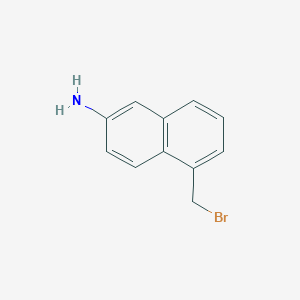

5-(Bromomethyl)naphthalen-2-amine

説明

特性

分子式 |

C11H10BrN |

|---|---|

分子量 |

236.11 g/mol |

IUPAC名 |

5-(bromomethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H10BrN/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,7,13H2 |

InChIキー |

UDOOWPJEZGUGKD-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)CBr |

製品の起源 |

United States |

5-(Bromomethyl)naphthalen-2-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)naphthalen-2-amine is a substituted naphthalene derivative. The presence of a reactive bromomethyl group and a nucleophilic amino group on the naphthalene scaffold suggests its potential as a versatile intermediate in organic synthesis. The naphthalene core is a common motif in medicinal chemistry, and functionalized naphthalenes are explored for a wide range of biological activities. This document aims to provide a comprehensive overview of the anticipated chemical properties, potential synthetic routes, and safety considerations for 5-(Bromomethyl)naphthalen-2-amine.

Chemical and Physical Properties

Quantitative data for 5-(Bromomethyl)naphthalen-2-amine is not currently available. The following table provides a summary of the kind of data required for a full profile, using the well-characterized, related compound 2-Naphthylamine as an example to illustrate the format.

| Property | Value (for 2-Naphthylamine) | Units | Citation |

| Molecular Formula | C₁₀H₉N | - | [1][2] |

| Molecular Weight | 143.19 | g/mol | [1] |

| Melting Point | 111 - 113 | °C | [1][3] |

| Boiling Point | 306 | °C | [1][3] |

| Solubility | Insoluble in water; soluble in hot water, ethanol, ether, and benzene. | - | [3] |

| pKa | 3.92 | - | [1] |

| Appearance | Colorless solid, but samples can turn reddish in air due to oxidation. | - | [1][2] |

| LogP | 2.28 | - | [3] |

Note: The properties of 5-(Bromomethyl)naphthalen-2-amine are expected to differ significantly from 2-Naphthylamine due to the presence of the bromomethyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 5-(Bromomethyl)naphthalen-2-amine are not currently published. Below are hypothetical protocols based on standard organic chemistry transformations for related compounds.

Hypothetical Synthesis of 5-(Bromomethyl)naphthalen-2-amine

The synthesis of 5-(Bromomethyl)naphthalen-2-amine could potentially be achieved from a suitable precursor such as 5-methylnaphthalen-2-amine. A common method for benzylic bromination is radical substitution using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Reaction:

-

Starting Material: 5-methylnaphthalen-2-amine (with a protected amine group)

-

Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Solvent: Carbon tetrachloride (CCl₄) or other inert solvent

-

Procedure:

-

The protected 5-methylnaphthalen-2-amine would be dissolved in the chosen solvent.

-

NBS and the radical initiator would be added to the solution.

-

The reaction mixture would be heated to reflux to initiate the radical chain reaction.

-

Reaction progress would be monitored by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture would be cooled, and the succinimide byproduct filtered off.

-

The solvent would be removed under reduced pressure.

-

The crude product would be purified, for example, by recrystallization or column chromatography.

-

Finally, the protecting group on the amine would be removed to yield 5-(Bromomethyl)naphthalen-2-amine.

-

Analytical Methods

For the characterization of 5-(Bromomethyl)naphthalen-2-amine, a combination of spectroscopic and chromatographic methods would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, showing the characteristic signals for the naphthalene ring protons, the aminomethyl protons, and the methylene protons of the bromomethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Techniques like Atmospheric Pressure Photoionization (APPI) may be suitable for this class of compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H stretches of the amine and the C-Br stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Reactivity and Potential Applications

The dual functionality of 5-(Bromomethyl)naphthalen-2-amine suggests a rich reaction chemistry.

-

The bromomethyl group is a good electrophile and can participate in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a useful building block for more complex molecules.

-

The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization, enabling further derivatization.

These reactive sites make 5-(Bromomethyl)naphthalen-2-amine a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.

Safety and Handling

Specific safety data for 5-(Bromomethyl)naphthalen-2-amine is not available. However, based on related compounds, the following precautions should be taken:

-

Toxicity: Naphthylamines are known to be toxic and carcinogenic.[1][3] The bromomethyl group is an alkylating agent and is also expected to be toxic and corrosive. Therefore, 5-(Bromomethyl)naphthalen-2-amine should be handled with extreme caution as a potentially carcinogenic and toxic substance.

-

Handling:

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[4]

Visualizations

Hypothetical Synthetic Pathway

The following diagram illustrates a potential synthetic route to 5-(Bromomethyl)naphthalen-2-amine.

References

Synthesis of 5-(Bromomethyl)naphthalen-2-amine from 2-amino-5-methylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-(bromomethyl)naphthalen-2-amine, a valuable building block in medicinal chemistry, starting from 2-amino-5-methylnaphthalene. Due to the reactive nature of the amino group, a direct benzylic bromination is challenging. Therefore, a three-step synthetic strategy involving protection of the amino group, subsequent free-radical bromination, and final deprotection is detailed. This guide includes postulated experimental protocols, data tables for key compounds, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, a proposed intermediate, and a structurally related product are presented in Table 1. This data is essential for monitoring the progress of the reaction and for the purification of the synthesized compounds.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-amino-5-methylnaphthalene |  | C₁₁H₁₁N | 157.21 | 63-64 |

| N-(5-methylnaphthalen-2-yl)acetamide | | C₁₃H₁₃NO | 199.25 | Not available |

| 5-(Bromomethyl)naphthalen-2-amine | | C₁₁H₁₀BrN | 236.11 | Not available |

| 2-(Bromomethyl)naphthalene (related compound) | | C₁₁H₉Br | 221.09 | 51-54 |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 5-(bromomethyl)naphthalen-2-amine from 2-amino-5-methylnaphthalene is proposed to proceed via a three-step sequence as illustrated below. The amino group is first protected as an acetamide to prevent unwanted side reactions during the subsequent bromination step. The methyl group is then selectively brominated at the benzylic position using N-bromosuccinimide (NBS) under free-radical conditions (Wohl-Ziegler reaction). Finally, the acetamide protecting group is removed by hydrolysis to yield the target primary amine.

Figure 1: Proposed three-step synthesis of 5-(Bromomethyl)naphthalen-2-amine.

Step 1: Protection of the Amino Group (Acetylation)

To prevent the amino group from interfering with the subsequent benzylic bromination, it is first protected as an acetamide. This is a standard procedure for protecting anilines.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylnaphthalene (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.

-

The crude N-(5-methylnaphthalen-2-yl)acetamide can be purified by recrystallization from ethanol.

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

The methyl group of the protected aminonaphthalene is brominated using N-bromosuccinimide (NBS) and a radical initiator.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve N-(5-methylnaphthalen-2-yl)acetamide (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride or a safer alternative like acetonitrile.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated by irradiation with a UV lamp if necessary.

-

Monitor the reaction by TLC. The reaction is complete when the denser NBS is consumed and the less dense succinimide is formed, which will float on the surface of the reaction mixture.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude N-(5-(bromomethyl)naphthalen-2-yl)acetamide, which can be purified by column chromatography on silica gel.

Step 3: Deprotection of the Amino Group (Hydrolysis)

The final step is the removal of the acetyl protecting group to yield the desired 5-(bromomethyl)naphthalen-2-amine. This is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol:

-

Suspend the crude N-(5-(bromomethyl)naphthalen-2-yl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 5-(bromomethyl)naphthalen-2-amine.

-

The final product can be purified by column chromatography or recrystallization.

Biological Context and Potential Signaling Pathway

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Some N-(naphthalen-2-yl)acetamide derivatives have been shown to possess antiproliferative activity.[1] One of the key targets in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of the VEGFR-2 signaling pathway can thus be an effective anti-cancer strategy.

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a potential target for naphthalene-based compounds.

Figure 2: Simplified VEGFR-2 signaling pathway and potential inhibition by the target compound.

Conclusion

This technical guide outlines a feasible and logical synthetic route for the preparation of 5-(bromomethyl)naphthalen-2-amine from 2-amino-5-methylnaphthalene. The proposed three-step process, involving protection, bromination, and deprotection, is based on well-established organic chemistry principles. The provided experimental protocols are intended as a starting point for laboratory synthesis and may require optimization for yield and purity. The potential biological relevance of the target compound as an inhibitor of signaling pathways like VEGFR-2 highlights its importance as a scaffold for the development of novel therapeutic agents. Further research is warranted to validate this synthetic route and to explore the full pharmacological profile of 5-(bromomethyl)naphthalen-2-amine and its derivatives.

References

Spectroscopic Analysis of 5-(Bromomethyl)naphthalen-2-amine: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for 5-(Bromomethyl)naphthalen-2-amine could not be located. This suggests that the compound may be a novel or sparsely documented chemical entity.

This technical guide aims to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the spectroscopic characterization of this and structurally related compounds. In the absence of direct data, this document will present predicted spectroscopic characteristics based on the analysis of its constituent functional groups and related naphthalene derivatives. It will also outline the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-(Bromomethyl)naphthalen-2-amine. These predictions are derived from established principles of NMR, IR, and MS, and by analogy with data for similar structures such as 5-bromo-2-naphthalenamine and 2-(bromomethyl)naphthalene.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | Singlet | 2H | -CH₂Br |

| ~7.0 - 8.0 | Multiplets | 6H | Aromatic Protons |

| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts and coupling constants of the aromatic protons would require synthesis and experimental analysis. The -NH₂ proton signal may be broad and its chemical shift can vary with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~33 | -CH₂Br |

| ~110 - 145 | Aromatic Carbons |

| ~145 | C-NH₂ |

Note: The chemical shifts of the ten aromatic carbons would be distinct and would require experimental data for precise assignment.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1630 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1180 | Strong | C-N stretch |

| ~1210 | Strong | CH₂ wag |

| ~690 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks with approximately 1:1 ratio, characteristic of a monobrominated compound. |

| [M - Br]⁺ | Fragment corresponding to the loss of a bromine radical. |

| [M - CH₂Br]⁺ | Fragment corresponding to the loss of the bromomethyl group. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound like 5-(Bromomethyl)naphthalen-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, often from a solution.

-

-

Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel compound like 5-(Bromomethyl)naphthalen-2-amine.

Caption: A flowchart illustrating the typical process from chemical synthesis to structural confirmation using various spectroscopic techniques.

Technical Guide: 5-(Bromomethyl)naphthalen-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document addresses the request for an in-depth technical guide on the compound 5-(Bromomethyl)naphthalen-2-amine. Following an extensive search of chemical databases, scientific literature, and commercial supplier catalogs, we have concluded that there is currently no publicly available information regarding the specific chemical entity 5-(Bromomethyl)naphthalen-2-amine .

This includes a lack of a registered CAS (Chemical Abstracts Service) number , established experimental protocols for its synthesis, and any reported quantitative data on its physicochemical properties or biological activity. Consequently, the requirements for data tables, detailed experimental methodologies, and signaling pathway diagrams for this specific molecule cannot be fulfilled at this time.

Context and Findings

Searches for "5-(Bromomethyl)naphthalen-2-amine" did not yield any direct results. This suggests that the compound may be a novel chemical entity that has not been synthesized, or if it has, the synthesis and characterization have not been published in accessible scientific literature.

While no data exists for the requested compound, information is available for structurally related isomers and precursor molecules. It is crucial to note that the properties and biological activities of these related compounds are not interchangeable with the requested molecule and are provided here solely for informational context.

Information on Related Compounds

To aid researchers who may be interested in the synthesis of novel aminonaphthalene derivatives, we provide a brief overview of relevant, documented compounds.

Isomeric and Related Compounds with Registered CAS Numbers:

For clarity and to aid in further research, the following table summarizes the key identifiers for related compounds that were found during the information retrieval process.

| Compound Name | Structure | CAS Number | Molecular Formula | Notes |

| 8-(Bromomethyl)naphthalen-2-amine |  | 1261625-32-4 | C₁₁H₁₀BrN | A positional isomer of the requested compound. |

| 5-Bromo-2-naphthalenamine |  | 116400-84-1 | C₁₀H₈BrN | An isomer where bromine directly substitutes the naphthalene ring. |

| 2-(Bromomethyl)naphthalene |  | 939-26-4 | C₁₁H₉Br | The corresponding compound without the amine group. |

| Naphthalen-2-amine |  | 91-59-8 | C₁₀H₉N | A potential precursor molecule. |

Disclaimer: The structures shown are 2D representations. The properties of these compounds should not be extrapolated to predict the properties of 5-(Bromomethyl)naphthalen-2-amine.

Hypothetical Synthetic Considerations

While no specific protocol exists for 5-(Bromomethyl)naphthalen-2-amine, a researcher could hypothetically approach its synthesis through several general organic chemistry pathways. The following diagram illustrates a conceptual workflow, not a validated experimental protocol.

Caption: A conceptual workflow for the hypothetical synthesis of 5-(Bromomethyl)naphthalen-2-amine.

It must be stressed that this is a theoretical pathway and would require significant experimental development and optimization. Key challenges would include achieving the desired regioselectivity and preventing unwanted side reactions.

Conclusion and Recommendations

For professionals in research and drug development, the absence of data for 5-(Bromomethyl)naphthalen-2-amine indicates that this compound represents an unexplored area of chemical space. Any research involving this molecule would necessitate de novo synthesis, full chemical characterization (including NMR, mass spectrometry, and elemental analysis), and subsequent investigation of its properties and biological activities.

We recommend that any party interested in this specific molecule should:

-

Conduct a thorough patent literature search to ensure the compound has not been synthesized as part of a larger, undisclosed study.

-

Plan for a dedicated synthetic chemistry effort to produce and purify the compound.

-

Develop a comprehensive analytical plan to confirm the structure and purity of the synthesized material before proceeding with any biological screening or drug development activities.

This document will be updated if and when information regarding 5-(Bromomethyl)naphthalen-2-amine becomes available in the public domain.

Technical Guide: Solubility of 5-(Bromomethyl)naphthalen-2-amine in Organic Solvents

Introduction

5-(Bromomethyl)naphthalen-2-amine is a bifunctional naphthalene derivative containing both a reactive bromomethyl group and a nucleophilic amino group. Such compounds are valuable intermediates in the synthesis of complex organic molecules, including pharmaceutical agents and materials for chemical probes. A thorough understanding of the solubility of this compound in various organic solvents is critical for its synthesis, purification, handling, and formulation in drug discovery and development workflows.

This technical guide provides a summary of the expected solubility characteristics of 5-(Bromomethyl)naphthalen-2-amine based on the known properties of structurally related compounds. It also outlines a general experimental protocol for the quantitative determination of its solubility.

Estimated Solubility Profile

The solubility of 5-(Bromomethyl)naphthalen-2-amine is governed by its aromatic naphthalene core, the polar amine group, and the reactive bromomethyl group. Generally, amines are soluble in organic solvents[1]. The parent compound, naphthalen-2-amine, is known to be soluble in several organic solvents, including ethanol, ether, and benzene[2][3]. Similarly, the related compound 2-(bromomethyl)naphthalene is reported to be soluble in chloroform and moderately soluble in ethanol and ether, with purification often involving recrystallization from ethanol[4][5][6].

Based on these analogs, a qualitative solubility profile for 5-(Bromomethyl)naphthalen-2-amine can be inferred.

Table 1: Estimated Qualitative Solubility of 5-(Bromomethyl)naphthalen-2-amine

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale & Remarks |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Soluble | Expected to be highly soluble due to the compound's aromatic and moderately polar nature. Chloroform is a good solvent for the related 2-(bromomethyl)naphthalene[6]. |

| Polar Protic | Ethanol, Methanol | Soluble to Moderately Soluble | The amine group can form hydrogen bonds. Ethanol is a known recrystallization solvent for the related 2-(bromomethyl)naphthalene[4][6]. |

| Non-Polar | Toluene, Benzene, Diethyl Ether | Soluble to Moderately Soluble | The large non-polar naphthalene core should facilitate dissolution. Naphthalen-2-amine is soluble in ether and benzene[2][3]. |

| Aqueous | Water | Insoluble | The large, hydrophobic naphthalene backbone significantly limits water solubility. Aromatic amines with high carbon content are generally water-insoluble[1]. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Soluble | The basic amine group will be protonated to form a water-soluble ammonium salt. This is a characteristic property of amines[7]. |

Factors Influencing Solubility

Several factors can influence the dissolution of 5-(Bromomethyl)naphthalen-2-amine in a given solvent. A logical relationship between these factors is depicted below.

Figure 1. Key factors influencing the solubility of the target compound.

As a general rule, solubility is enhanced when the temperature is increased[3]. In acidic aqueous solutions, the protonation of the amine group dramatically increases solubility due to the formation of an ionic salt[3][7].

General Experimental Protocol for Solubility Determination

The following section outlines a standard methodology for determining the solubility of a compound like 5-(Bromomethyl)naphthalen-2-amine. This protocol is based on the widely used shake-flask method coupled with spectroscopic analysis.

Materials and Equipment

-

5-(Bromomethyl)naphthalen-2-amine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Syringe filters (PTFE, 0.22 µm)

Experimental Workflow Diagram

Figure 2. Experimental workflow for solubility determination via the shake-flask method.

Detailed Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 5-(Bromomethyl)naphthalen-2-amine of known concentrations in the solvent of interest.

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert law.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 5-(Bromomethyl)naphthalen-2-amine to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation and Analysis:

-

Allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any suspended microcrystals.

-

-

Concentration Measurement:

-

Precisely dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at λ_max.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Solubility Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Conclusion

While quantitative solubility data for 5-(Bromomethyl)naphthalen-2-amine is not documented in readily accessible literature, a strong qualitative assessment can be made from its structural components. It is expected to be soluble in a range of common polar aprotic and non-polar organic solvents and soluble in acidic aqueous media. For precise quantitative needs in research and development, the experimental protocol detailed in this guide provides a reliable framework for its determination.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. prepchem.com [prepchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide to 5-(Bromomethyl)naphthalen-2-amine as a Fluorescent Labeling Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Bromomethyl)naphthalen-2-amine, a promising fluorescent labeling agent for biological research and drug development. Due to its reactive bromomethyl group, this naphthalene-based probe can be effectively used to label biomolecules, particularly those containing thiol groups, such as cysteine residues in proteins. This guide details the presumed photophysical properties, a theoretical synthesis pathway, and detailed experimental protocols for protein labeling and characterization. Furthermore, it presents logical workflows for its application in proteomics and cellular imaging, visualized through clear diagrams.

Introduction

Fluorescent labeling is an indispensable tool in modern biological and biomedical research, enabling the visualization and quantification of biomolecules with high sensitivity and specificity. Naphthalene and its derivatives are a well-established class of fluorophores known for their high quantum yields and excellent photostability[1][2]. 5-(Bromomethyl)naphthalen-2-amine combines the favorable fluorescent properties of the aminonaphthalene core with a reactive bromomethyl moiety, making it a suitable candidate for the covalent labeling of nucleophilic residues in biomolecules.

The primary application of this probe lies in its reactivity towards thiol groups, which are present in cysteine residues of proteins. The specific labeling of cysteine residues allows for the investigation of protein structure, function, interactions, and localization within cellular compartments[3]. This guide aims to provide researchers with the necessary technical information to effectively utilize 5-(Bromomethyl)naphthalen-2-amine in their experimental workflows.

Physicochemical and Photophysical Properties

While specific experimental data for 5-(Bromomethyl)naphthalen-2-amine is limited in publicly available literature, its properties can be inferred from the parent compound, 2-aminonaphthalene, and other similar naphthalene derivatives.

Table 1: Estimated Photophysical Properties

| Property | Value | Reference/Rationale |

| Excitation Maximum (λex) | ~340 - 360 nm | Based on the absorption of 2-aminonaphthalene and other aminonaphthalene derivatives[1][4]. The bromomethyl group is not expected to significantly shift the absorption spectrum. |

| Emission Maximum (λem) | ~420 - 450 nm | Inferred from the fluorescence of 2-aminonaphthalene, which exhibits blue fluorescence[5]. The exact emission will be solvent-dependent. |

| Quantum Yield (Φ) | Moderate to High | 2-Aminonaphthalene has a high quantum yield (0.91 in acetonitrile)[4]. The bromomethyl substitution may slightly alter this. |

| Fluorescence Lifetime (τ) | Nanosecond range | Naphthalene and its simple derivatives typically have fluorescence lifetimes in the nanosecond range[6][7][8]. |

| Reactivity | Thiol-reactive | The bromomethyl group is a known alkylating agent that reacts readily with nucleophiles, particularly thiols[9]. |

Synthesis

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

- 5. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5-(Bromomethyl)naphthalen-2-amine

Introduction

5-(Bromomethyl)naphthalen-2-amine is a substituted naphthalene derivative. Due to the presence of a bromomethyl group and an amine on the naphthalene core, this compound is expected to be a reactive and potentially hazardous substance. This guide provides a comprehensive overview of the presumed hazards and necessary precautions for its safe handling, storage, and disposal.

Hazard Identification and Classification

Based on analogous compounds, 5-(Bromomethyl)naphthalen-2-amine is anticipated to be a corrosive and toxic substance. The primary hazards are expected to be severe skin, eye, and respiratory tract irritation or burns.[1][2][3] Naphthylamines are also known for their potential carcinogenicity.[4][5]

Anticipated GHS Hazard Classification:

-

Skin Corrosion/Irritation (Category 1B)[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1]

-

Skin Sensitization (Category 1)

-

Carcinogenicity (Suspected)

Hazard Statements (Anticipated):

-

H314: Causes severe skin burns and eye damage.[3]

-

H317: May cause an allergic skin reaction.

-

H335: May cause respiratory irritation.

-

H350: May cause cancer.[6]

Physical and Chemical Properties

The following table summarizes the known properties of the closely related compound, 2-(Bromomethyl)naphthalene. These values should be considered as estimates for 5-(Bromomethyl)naphthalen-2-amine.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrN | N/A |

| Appearance | White to slight yellowish-brown crystals or crystalline powder | [7] |

| Melting Point | 51-54 °C | [7] |

| Boiling Point | 213 °C at 100 mmHg | |

| Flash Point | 110 °C (closed cup) | |

| Solubility | Insoluble in water; Soluble in ethanol and acetone | [7] |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.[1][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][7][9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1][7] Contaminated clothing should be removed immediately and washed before reuse.[1][7]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.[1]

General Hygiene Practices:

-

Do not eat, drink, or smoke in the laboratory.

Experimental Workflow for Safe Handling

References

- 1. fishersci.com [fishersci.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. 2-(Bromomethyl)naphthalene - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Theoretical and Experimental Determination of the Fluorescence Quantum Yield of 5-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles and experimental protocols for determining the fluorescence quantum yield (Φf) of 5-(Bromomethyl)naphthalen-2-amine. Given the absence of readily available literature values for the quantum yield of this specific compound, this document serves as a foundational resource for researchers seeking to characterize its photophysical properties. The methodologies outlined herein are applicable to a wide range of fluorescent molecules and are presented with the clarity and detail required for practical implementation in a laboratory setting.

Theoretical Framework of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.

The quantum yield is determined by the relative rates of the radiative decay process (fluorescence, kf) and the non-radiative decay processes (internal conversion, k_ic_, and intersystem crossing, k_isc_). The mathematical expression for the fluorescence quantum yield is:

Φf = kf / (kf + k_ic_ + k_isc_)

Where:

-

kf is the rate constant for fluorescence.

-

k_ic_ is the rate constant for internal conversion.

-

k_isc_ is the rate constant for intersystem crossing.

Naphthalene derivatives, such as 5-(Bromomethyl)naphthalen-2-amine, are known to be fluorescent, and the presence of the amine group can make their fluorescence properties sensitive to the solvent environment[1]. Theoretical calculation of the quantum yield from first principles is a complex task that involves high-level quantum chemical computations to determine the rates of radiative and non-radiative decay pathways.

Experimental Determination of Fluorescence Quantum Yield: The Comparative Method

A widely used and practical approach for determining the fluorescence quantum yield is the comparative method, also known as the relative method. This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

The fluorescence quantum yield of the sample (Φf_sample_) can be calculated using the following equation:

Φf_sample_ = Φf_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)

Where:

-

Φf_std_ is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

2.1. Selection of a Suitable Fluorescence Standard

The choice of a suitable standard is critical for accurate quantum yield determination. The ideal standard should have:

-

A well-documented and consistent quantum yield value.

-

Absorption and emission spectra that are in a similar range to the sample to minimize wavelength-dependent instrumental errors.

-

High photostability under the experimental conditions.

-

Solubility in the same solvent as the sample.

For a naphthalene derivative like 5-(Bromomethyl)naphthalen-2-amine, which is expected to absorb in the UV region, a common standard such as quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) or naphthalene in cyclohexane (Φf ≈ 0.23) could be appropriate[2].

Detailed Experimental Protocols

3.1. Sample and Standard Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The solvent should be transparent at the excitation and emission wavelengths.

-

Concentration: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical concentration range is 10⁻⁶ to 10⁻⁵ M.

-

Degassing: For molecules susceptible to oxygen quenching, it may be necessary to degas the solutions by bubbling with an inert gas like nitrogen or argon.

3.2. Absorbance Measurements

-

Instrument: Use a calibrated UV-Vis spectrophotometer.

-

Procedure:

-

Record the absorbance spectrum of the solvent to use as a blank.

-

Record the absorbance spectra for each of the prepared solutions of the sample and the standard.

-

Identify the wavelength of maximum absorption (λ_max_) for the sample. This will typically be the excitation wavelength used for the fluorescence measurements.

-

Record the absorbance values of the sample and the standard at the chosen excitation wavelength.

-

3.3. Fluorescence Measurements

-

Instrument: Use a calibrated spectrofluorometer.

-

Procedure:

-

Set the excitation wavelength to the λ_max_ determined from the absorbance measurements.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra of the sample and the standard solutions under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage). The emission range should be set to capture the entire fluorescence band.

-

Subtract the solvent blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Data Presentation

The quantitative data required for the calculation of the fluorescence quantum yield should be organized in a clear and structured table.

| Parameter | Sample (5-(Bromomethyl)naphthalen-2-amine) | Standard (e.g., Naphthalene) |

| Solvent | ||

| Refractive Index (n) | ||

| Excitation Wavelength (λ_ex_) | ||

| Absorbance at λ_ex_ (A) | ||

| Integrated Fluorescence Intensity (I) | ||

| Known Quantum Yield (Φf) | N/A | Value from literature[2] |

| Calculated Quantum Yield (Φf) | To be determined |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the fluorescence quantum yield using the comparative method.

Caption: Experimental workflow for the determination of fluorescence quantum yield.

This comprehensive guide provides the necessary theoretical background and detailed experimental protocols for the determination of the fluorescence quantum yield of 5-(Bromomethyl)naphthalen-2-amine. By following these procedures, researchers can obtain reliable and accurate photophysical data, which is essential for applications in fluorescence imaging, sensing, and drug development.

References

A Comprehensive Technical Guide to the Analogs and Derivatives of 5-(Bromomethyl)naphthalen-2-amine: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)naphthalen-2-amine is a key bifunctional chemical intermediate, featuring a reactive bromomethyl group and a nucleophilic amino group on a naphthalene scaffold. This unique arrangement makes it a versatile building block for the synthesis of a wide array of derivatives and analogs with significant potential in medicinal chemistry and materials science. The naphthalene core is a prevalent motif in numerous biologically active compounds, including approved drugs such as propranolol, naproxen, and bedaquiline.[1] Derivatives of naphthalene have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of analogs and derivatives stemming from the 5-(bromomethyl)naphthalen-2-amine core, with a focus on their potential as therapeutic agents.

Synthesis of Analogs and Derivatives

The dual reactivity of the 5-(bromomethyl)naphthalen-2-amine scaffold allows for a multitude of synthetic transformations to generate diverse libraries of compounds. The primary reaction centers are the electrophilic benzylic bromide and the nucleophilic primary amine.

1. Reactions at the Amino Group:

-

N-Acylation: The amino group can be readily acylated to form naphthalenamides. This is a common strategy in the development of kinase inhibitors. For instance, a new series of naphthamides were synthesized and evaluated as potent VEGFR-2 kinase inhibitors.[3][4]

-

N-Alkylation and Reductive Amination: Reaction with aldehydes or ketones followed by reduction can yield secondary or tertiary amines.

-

Schiff Base Formation: Condensation with various aryl aldehydes leads to the formation of Schiff bases (imines), which can be further modified or evaluated for their biological activity. Several benzylidenenaphthalen-2-amine derivatives have been synthesized and characterized.[5]

-

Heterocycle Formation: The amino group can serve as a key nitrogen source for the construction of various heterocyclic rings fused to or substituted on the naphthalene core.

2. Reactions at the Bromomethyl Group:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and alcohols to introduce diverse functional groups.

3. Multi-step Synthetic Strategies:

More complex derivatives can be accessed through multi-step reaction sequences. For example, a transition metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene has been developed, highlighting advanced synthetic approaches to functionalized naphthalenes.[6]

Experimental Protocols

General Procedure for Synthesis of Schiff Bases (3a-g): To a solution of β-naphthylamine (1.43 g, 0.01 mol) in ethanol (20 mL), the appropriate aryl aldehyde (0.01 mol) is added, followed by the dropwise addition of concentrated sulfuric acid. The reaction mixture is then refluxed for 6–8 hours and subsequently cooled. The resulting solid is filtered, washed thoroughly with water, and dried. The pure product is obtained by crystallization from an ethanol/water mixture (1/1 v/v).[5]

General Procedure for Synthesis of 3-chloro-4-(substituted phenyl)-1-(naphthalen-6-yl)azetidin-2-one (4a-g): A solution of the appropriate Schiff base (3a–g, 0.01 mol) in dioxane (20 mL) and triethylamine (0.01 mol) is mixed with continuous stirring. The mixture is cooled to 0–5 °C, and a few drops of chloroacetyl chloride are added. The entire mixture is then stirred for 10-12 hours at room temperature. After completion of the reaction, the mixture is poured into crushed ice. The separated solid is filtered, washed with water, and recrystallized from ethanol.[5]

Biological Activities and Therapeutic Applications

Derivatives of the naphthalen-2-amine scaffold have shown promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

VEGFR-2 Kinase Inhibition: The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Consequently, inhibiting the VEGF receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a well-established strategy in cancer therapy.[3][4] A series of novel naphthamides have been designed and synthesized as potent VEGFR-2 inhibitors. Among them, compound 14c demonstrated high potency with an IC50 value of 1.5 nM in enzymatic assays and 0.9 nM in HUVEC cellular proliferation assays.[3][4] Kinase selectivity profiling revealed that 14c is a multi-targeted inhibitor, also showing good potency against VEGFR-1, PDGFR-β, and RET.[3]

Cytotoxicity against Cancer Cell Lines: Various α-naphthylamine derivatives have been evaluated for their cytotoxic effects against human cancer cell lines. N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines exhibited significant activity (IC50 < 10 μg/mL) against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines.[7] In another study, marine naphthoquinone-naphthol derivatives were investigated as potential anticancer agents, with compound 13 showing potent antiproliferative activity against HCT116, PC9, and A549 cancer cell lines with IC50 values of 1.18 μM, 0.57 μM, and 2.25 μM, respectively.[8]

Antifungal and Antimicrobial Activity

Certain naphthalen-2-amine analogs have demonstrated notable antimicrobial properties. N-(pyridinylmethyl)naphthalen-1-amines were found to be active against several human opportunistic pathogenic fungi, with MIC values ranging from 25–32 μg/mL.[7] Additionally, newly synthesized azetidinone and thiazolidinone analogs of naphthylamine have been investigated for their antimicrobial potential.[5] Novel amide-coupled naphthalene scaffolds have also been tested, with some compounds showing impressive antibacterial activity with MIC values between 12.5 and 100 µg/mL against various bacterial strains.[2]

Anti-inflammatory Activity

Naphthalene derivatives have also been explored for their anti-inflammatory properties.[1] Some synthetic naphthalene derivatives have shown significant inhibitory effects on the activation of neutrophils, a key process in inflammation.[9] For instance, 2-hydroxymethyl-1-naphthol diacetate (TAC) demonstrated potent inhibition of lysozyme release from rat neutrophils.[9]

Quantitative Data Summary

Table 1: VEGFR-2 Inhibitory Activity of Naphthamide Analogs [3]

| Compound | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) |

| 4a | 1.6 | - |

| 5 | 40.8 | - |

| 14c | 1.5 | 0.9 |

Table 2: Cytotoxic Activity of N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines [7]

| Compound | Cell Line | IC50 (μg/mL) |

| 5a-e | MCF-7 (Breast) | < 10 |

| 5a-e | H-460 (Lung) | < 10 |

| 5a-e | SF-268 (CNS) | < 10 |

Table 3: Antifungal Activity of N-(pyridinylmethyl)naphthalen-1-amines [7]

| Compound | Fungal Species | MIC (μg/mL) |

| 6b | Trichophyton rubrum | 25-32 |

Table 4: Antiproliferative Activity of Naphthoquinone-Naphthol Derivatives [8]

| Compound | HCT116 IC50 (μM) | PC9 IC50 (μM) | A549 IC50 (μM) |

| 13 | 1.18 | 0.57 | 2.25 |

Signaling Pathways and Structure-Activity Relationships

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Naphthamide-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents ATP from binding and blocks the autophosphorylation and activation of the receptor, thereby inhibiting all downstream signaling.

Caption: VEGFR-2 signaling cascade and the mechanism of inhibition by naphthamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of naphthalen-2-amine derivatives is highly dependent on the nature and position of substituents on the naphthalene ring and the modifications at the amino and bromomethyl positions.

-

For VEGFR-2 Inhibition: The naphthamide moiety appears to be a key pharmacophore, likely forming crucial hydrogen bonds with residues like Asp1046 and Glu885 in the kinase domain of VEGFR-2.[3]

-

For Cytotoxicity: In the N-aryl-N-[1-(1-naphthyl)but-3-enyl]amine series, the presence of an OMe substituent on the N-aryl ring was associated with the most potent activity.[7]

-

For Antifungal Activity: Among N-(pyridinylmethyl)naphthalen-1-amines, the position of the nitrogen atom in the pyridine ring influences activity. Derivatives with the nitrogen in the β-position showed moderate activity, while α- or γ-isomers were inactive.[7] This suggests that the geometry and electronic distribution of the pyridine ring are critical for interacting with the fungal target.

Caption: Key structure-activity relationships for naphthalen-2-amine derivatives.

Experimental Workflow Visualization

The development of novel analogs from the 5-(bromomethyl)naphthalen-2-amine core typically follows a structured workflow from chemical synthesis to biological evaluation.

Caption: General experimental workflow for the development of naphthalen-2-amine analogs.

Conclusion

5-(Bromomethyl)naphthalen-2-amine and its derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility and the potential for chemical modification make this scaffold an attractive starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The data presented in this guide underscore the importance of continued research into the structure-activity relationships of these compounds to optimize their potency, selectivity, and drug-like properties. Further investigations, including in vivo efficacy studies and pharmacokinetic profiling, are warranted to translate the preclinical promise of these analogs into clinical candidates.

References

- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Aminonaphthalene-Based Fluorescent Probes: A Technical Guide to Synthesis, Mechanisms, and Applications

Introduction

Aminonaphthalene-based fluorescent probes represent a versatile class of molecular sensors widely utilized in chemical and biological research. Their core structure, featuring an electron-donating amino group attached to a naphthalene ring system, facilitates an intramolecular charge transfer (ICT) process upon photoexcitation. This ICT character is fundamental to their function, rendering their photophysical properties, such as fluorescence intensity and emission wavelength, highly sensitive to their local microenvironment.[1][2] This sensitivity allows for the rational design of probes that can detect specific ions, changes in polarity and viscosity, and the presence of biologically relevant molecules.

This technical guide provides a comprehensive overview of aminonaphthalene-based fluorescent probes, focusing on their signaling mechanisms, quantitative performance, and experimental applications. The two primary scaffolds discussed are the simpler aminonaphthalenes and the more structurally complex and photostable 1,8-naphthalimides.[3][4]

Core Principles: Intramolecular Charge Transfer (ICT)

Upon absorption of light, aminonaphthalene derivatives transition to an excited state. In this state, electron density shifts from the electron-donating amino group to the electron-accepting naphthalene core. This charge separation creates a larger dipole moment in the excited state compared to the ground state.[1][2] In polar solvents, the solvent dipoles can rearrange to stabilize this charge-separated excited state, leading to a red shift in the fluorescence emission spectrum (a phenomenon known as solvatochromism).[1][5] This inherent sensitivity to solvent polarity is a key feature exploited in the design of environmental probes.

Probes for Ion Detection

A significant application of aminonaphthalene probes is the detection of metal ions, which is crucial for environmental monitoring and understanding biological processes. These probes typically consist of the aminonaphthalene fluorophore linked to a specific ion-binding unit (a receptor or chelator).

Signaling Mechanisms

The primary signaling mechanism for ion detection is Photoinduced Electron Transfer (PET). In the absence of the target ion, the lone pair of electrons on the receptor can be transferred to the excited fluorophore, quenching its fluorescence ("turn-off" state). Upon binding of the target metal ion, the receptor's electrons are engaged in coordination, which inhibits the PET process. This blockage restores the fluorescence of the naphthalimide core, leading to a "turn-on" response.[6]

Quantitative Data for Ion Sensing

The performance of these probes is characterized by their selectivity, sensitivity (limit of detection), and binding affinity.

| Probe Name/Type | Target Ion | Detection Limit (LOD) | Binding Constant (Kₐ) | Solvent System | Reference |

| Poly(1-aminonaphthalene) | Fe³⁺ | 1.04 mg L⁻¹ | Not specified | Water | [7] |

| MNP (Naphthalimide-piperazine) | Fe³⁺ | 65.2 nM | Not specified | Aqueous solution | [6] |

| Naphthalene Imide Probe | Fe³⁺ | 405.1 ng/mL | Not specified | Not specified | [8] |

| F6 (Naphthalene derivative) | Al³⁺ | 8.73 × 10⁻⁸ mol/L | 1.598 × 10⁵ M⁻¹ | Methanol | [9] |

| L (Naphthalene derivative) | Al³⁺ | 1.0 × 10⁻⁷ M | 1.83 × 10⁵ M⁻¹/² | Not specified | [10] |

| Naphthalimide-Thiophene Probe (L) | Cu²⁺ | 1.8 µM | Not specified | CH₃CN:HEPES (3:2, v/v, pH 7.4) | [11] |

| 3f (N-n-butyl-1,8-naphthalimide) | Pb²⁺ | Not specified | Not specified | Not specified | [12] |

Experimental Protocol: Metal Ion Titration

This protocol outlines a general procedure for evaluating the response of an aminonaphthalene-based probe to a target metal ion using fluorescence spectroscopy.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO, ethanol, or acetonitrile.[9][11]

-

Prepare a stock solution of the target metal salt (e.g., FeCl₃, Al(NO₃)₃) (e.g., 10 mM) in deionized water or the same solvent as the probe.

-

Prepare stock solutions of various other metal ions to test for selectivity.

-

-

Fluorescence Measurement:

-

In a quartz cuvette, place a solution of the probe diluted in the desired buffer (e.g., 10 µM in HEPES buffer).[11]

-

Record the initial fluorescence emission spectrum by exciting the probe at its maximum absorption wavelength (λ_ex).[9]

-

Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate (typically 1-2 minutes).

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the maximum emission wavelength (λ_em) against the concentration of the added metal ion.

-

Calculate the limit of detection (LOD) using the formula LOD = 3δ/S, where δ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve at low concentrations.[11]

-

Determine the binding stoichiometry using a Job's plot and calculate the binding constant from the titration data.[11]

-

Probes for Polarity and Viscosity Sensing

The ICT nature of aminonaphthalene probes makes them excellent sensors for local polarity and viscosity. In viscous environments, the intramolecular rotation or twisting that can lead to non-radiative decay is restricted. This suppression of non-radiative pathways leads to a significant enhancement in fluorescence quantum yield.

Signaling Mechanism

These probes, often called "molecular rotors," exhibit low fluorescence in low-viscosity solvents due to the free rotation of parts of the molecule, which provides a non-radiative decay channel. As viscosity increases, this rotation is hindered, closing the non-radiative channel and forcing the excited state to decay via fluorescence, thus "turning on" the signal.[13][14] This property is particularly useful for mapping viscosity gradients in cellular compartments like lipid droplets or for monitoring processes like polymerization.[13]

Photophysical Data in Different Solvents

The table below summarizes the solvatochromic behavior of a representative aminonaphthalene probe, demonstrating its sensitivity to the environment.

| Probe System | Solvent | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| AmNS-ALG | Water | 325 | Not specified | Not specified | High | [5] |

| AmNS-ALG | Butanol | 429 | Not specified | Not specified | Low | [5] |

| 4-(diphenylamino)phenyl-ethynyl naphthalimide | Toluene | Not specified | Not specified | Not specified | High | [13] |

| 4-(diphenylamino)phenyl-ethynyl naphthalimide | DMSO | Not specified | Not specified | Not specified | Low | [13] |

| 4-amino-1,8-naphthalimide derivative (4) | Nonpolar Solvents | ~400 | ~500 | ~100 | Not specified | [3] |

Experimental Protocol: Viscosity Sensing in Live Cells

This protocol describes the use of a viscosity-sensitive aminonaphthalene probe for imaging lipid droplets in live cells.

-

Cell Culture and Staining:

-

Culture cells (e.g., HeLa cells) on a glass-bottom dish suitable for microscopy.

-

Prepare a stock solution of the viscosity-sensitive probe (e.g., 1 mM in DMSO).

-

Dilute the probe stock solution in cell culture medium to a final working concentration (e.g., 1-10 µM).

-

Remove the old medium from the cells, wash with phosphate-buffered saline (PBS), and incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.[6]

-

-

Fluorescence Microscopy:

-

Wash the cells twice with PBS to remove any excess probe.

-

Add fresh culture medium or imaging buffer to the dish.

-

Image the cells using a confocal laser scanning microscope.

-

Excite the probe at its appropriate wavelength and collect the fluorescence emission over its emission range.

-

Lipid droplets, being highly viscous environments, should appear as brightly fluorescent puncta.[13]

-

-

Image Analysis:

-

Analyze the fluorescence intensity within specific regions of interest (e.g., lipid droplets vs. cytoplasm) to quantify the relative viscosity differences.

-

If the probe is ratiometric, acquire images in two different emission channels and calculate the ratio image to map viscosity.[15]

-

Probes for Biological Molecules and Imaging

Aminonaphthalene probes can be functionalized to react specifically with biological molecules or to target specific organelles, enabling their visualization and quantification in living systems.

Applications and Signaling

-

Lysosome Tracking: Probes can be modified with groups like morpholine, which have a high affinity for the acidic environment of lysosomes, enabling targeted imaging of these organelles.[6]

-

Glutathione (GSH) Detection: Probes containing reactive sites, such as a dialdehyde, can undergo a specific reaction with the thiol group of GSH, leading to a change in fluorescence.[16]

-

pH Sensing: The amino group on the naphthalene core can be protonated or deprotonated depending on the pH. This alters the ICT process and thus the fluorescence output, allowing the probe to report on pH changes.[17]

Experimental Protocol: Synthesis of a Naphthalimide-Based Probe

This protocol provides a representative multi-step synthesis for a 1,8-naphthalimide probe, adapted from literature procedures.[11][12]

-

Step 1: N-Alkylation of 4-Bromo-1,8-naphthalic anhydride

-

Dissolve 4-bromo-1,8-naphthalic anhydride in ethanol.

-

Add a solution of an alkylamine (e.g., N-butylamine) in ethanol dropwise with stirring.

-

Reflux the mixture for several hours (e.g., 8 hours).[11]

-

Cool the reaction to room temperature to allow the product to precipitate.

-

Recrystallize the crude product from ethanol to obtain the pure N-alkyl-4-bromo-1,8-naphthalimide intermediate.

-

-

Step 2: Amination of the Naphthalimide Core

-

Dissolve the N-alkyl-4-bromo-1,8-naphthalimide intermediate from Step 1 in a suitable solvent.

-

Add an amine-containing receptor (e.g., piperazine, morpholine) and a base.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the final product by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure of the final probe using ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

-

References

- 1. Photophysics of 1-aminonaphthalenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 4. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. An aminonaphthalene-based colorimetric and fluorescent sensor for selective recognition of Fe3+ in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. citedrive.com [citedrive.com]

- 14. Functionalization of a viscosity-sensitive fluorophore for probing of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flapping viscosity probe that shows polarity-independent ratiometric fluorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 17. mdpi.com [mdpi.com]

Navigating the Synthesis of 5-(Bromomethyl)naphthalen-2-amine: A Technical Guide for Researchers

As a bespoke molecule, 5-(Bromomethyl)naphthalen-2-amine requires a multi-step synthesis from commercially available starting materials. This guide outlines a strategic three-step synthesis commencing with the acetylation of a suitable precursor, followed by a selective bromination, and concluding with deprotection to yield the target compound.

Proposed Synthetic Pathway

The synthesis of 5-(Bromomethyl)naphthalen-2-amine can be strategically approached from the commercially available precursor, 5-methylnaphthalen-2-amine. The synthetic route involves the protection of the reactive amino group, followed by the bromination of the methyl group, and subsequent deprotection.

Caption: Proposed three-step synthesis of 5-(Bromomethyl)naphthalen-2-amine.

Commercial Availability of Precursors

While the target compound is not commercially available, the key precursor, 5-methylnaphthalen-2-amine, can be sourced from specialized chemical suppliers. The availability and specifications of this precursor are crucial for the successful synthesis of 5-(Bromomethyl)naphthalen-2-amine.

| Compound | Supplier | Purity | CAS Number |

| 5-Methylnaphthalen-2-amine | (Various) | >95% | 615-43-0 |

| N-Bromosuccinimide (NBS) | (Multiple) | >98% | 128-08-5 |

| Acetic Anhydride | (Multiple) | >99% | 108-24-7 |

Detailed Experimental Protocols

Step 1: Acetylation of 5-methylnaphthalen-2-amine

Objective: To protect the amino group of 5-methylnaphthalen-2-amine as an acetamide to prevent side reactions during the subsequent bromination step.

Methodology:

-

In a round-bottom flask, dissolve 5-methylnaphthalen-2-amine in pyridine.

-

Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain N-(5-methylnaphthalen-2-yl)acetamide.

Caption: Experimental workflow for the acetylation of 5-methylnaphthalen-2-amine.

Step 2: Benzylic Bromination of N-(5-methylnaphthalen-2-yl)acetamide

Objective: To selectively brominate the methyl group at the 5-position of the naphthalene ring.

Methodology:

-

Suspend N-(5-methylnaphthalen-2-yl)acetamide in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture with stirring under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(5-(bromomethyl)naphthalen-2-yl)acetamide.

Step 3: Deprotection of N-(5-(bromomethyl)naphthalen-2-yl)acetamide

Objective: To hydrolyze the acetamide protecting group to yield the final product, 5-(Bromomethyl)naphthalen-2-amine.

Methodology:

-

Dissolve N-(5-(bromomethyl)naphthalen-2-yl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.

-

Reflux the solution for 6-8 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-(Bromomethyl)naphthalen-2-amine. The product may be further purified by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

Naphthalene derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of an aminomethyl group on the naphthalene scaffold can be a key step in the synthesis of various biologically active molecules.

The bromomethyl group is a versatile functional handle for further chemical modifications. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.[4][5][6] This makes 5-(Bromomethyl)naphthalen-2-amine a potentially valuable building block for the synthesis of libraries of novel compounds for drug discovery screening. The amino group, on the other hand, can be involved in forming amide, sulfonamide, or other linkages, further expanding the diversity of accessible derivatives.[7]

Conclusion

While 5-(Bromomethyl)naphthalen-2-amine is not a commercially available compound, this guide provides a feasible synthetic route for its preparation in a laboratory setting. The outlined protocols, based on established organic chemistry principles, offer a clear pathway for researchers to access this novel molecule. The versatility of its functional groups suggests that 5-(Bromomethyl)naphthalen-2-amine could serve as a valuable intermediate in the development of new therapeutic agents and other advanced materials. As with all chemical syntheses, appropriate safety precautions and analytical characterization at each step are essential for a successful outcome.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]

Application Notes and Protocols for Labeling Peptides with 5-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the sensitive detection and quantification of a wide range of biological processes. This document provides a detailed protocol for the covalent labeling of peptides with the fluorescent probe, 5-(Bromomethyl)naphthalen-2-amine. This naphthalene-based fluorophore is particularly useful for developing FRET (Förster Resonance Energy Transfer) substrates to assay proteolytic enzyme activity, such as caspases involved in apoptosis. The bromomethyl group of the reagent readily reacts with primary amino groups in a peptide, such as the N-terminal amine or the side chain of a lysine residue, via an alkylation reaction. The resulting labeled peptide can be used in various applications, including enzyme kinetics, high-throughput screening, and cellular imaging.

Data Presentation: Optimized Labeling Conditions

While specific quantitative data for the labeling of peptides with 5-(Bromomethyl)naphthalen-2-amine is not extensively published, the following table provides recommended starting conditions based on protocols for structurally similar naphthalene-based labeling reagents.[1] Optimization of these parameters is recommended for each specific peptide to achieve the highest labeling efficiency.

| Parameter | Recommended Condition | Range for Optimization | Notes |

| Solvent | Acetonitrile/Water (1:1, v/v) or DMF/DMSO | N/A | Ensure peptide solubility. Organic solvents are suitable for hydrophobic peptides.[1] |

| pH | 9.0 | 8.0 - 10.0 | A basic pH is crucial for the deprotonation of the target amine, enhancing its nucleophilicity.[1] |

| Molar Ratio (Label:Peptide) | 40:1 | 10:1 - 100:1 | A molar excess of the labeling reagent drives the reaction to completion.[1] |